4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid
Overview
Description
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7BrO3S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing both sulfur and benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid typically involves the bromination of 7-methoxybenzo[b]thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 4-amino-7-methoxybenzo[b]thiophene-2-carboxylic acid or 4-thiol-7-methoxybenzo[b]thiophene-2-carboxylic acid.
Oxidation Reactions: Formation of 4-bromo-7-hydroxybenzo[b]thiophene-2-carboxylic acid or 4-bromo-7-oxo-benzo[b]thiophene-2-carboxylic acid.
Reduction Reactions: Formation of 4-bromo-7-methoxybenzo[b]thiophene-2-methanol or 4-bromo-7-methoxybenzo[b]thiophene-2-aldehyde.
Scientific Research Applications
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of organic semiconductors and conductive polymers.
Chemical Biology: It serves as a probe for studying biological pathways and enzyme functions.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine and methoxy groups can interact with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to the modulation of biological activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzo[b]thiophene-2-carboxylic acid
- 7-Methoxybenzo[b]thiophene-2-carboxylic acid
- 4-Bromo-7-hydroxybenzo[b]thiophene-2-carboxylic acid
- 4-Bromo-7-oxo-benzo[b]thiophene-2-carboxylic acid
Uniqueness
4-Bromo-7-methoxybenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both bromine and methoxy substituents on the benzo[b]thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can participate in hydrogen bonding and increase the compound’s solubility in organic solvents .
Properties
IUPAC Name |
4-bromo-7-methoxy-1-benzothiophene-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3S/c1-14-7-3-2-6(11)5-4-8(10(12)13)15-9(5)7/h2-4H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFWUXWMXMTOGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C=C(S2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90519732 | |
Record name | 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88791-16-6 | |
Record name | 4-Bromo-7-methoxy-1-benzothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90519732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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